Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
Description
Properties
CAS No. |
477329-17-2 |
|---|---|
Molecular Formula |
C27H25N3O5S2 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H25N3O5S2/c1-34-19-13-11-18(12-14-19)30-25(32)23-20-5-3-4-6-21(20)37-24(23)29-27(30)36-15-22(31)28-17-9-7-16(8-10-17)26(33)35-2/h7-14H,3-6,15H2,1-2H3,(H,28,31) |
InChI Key |
ZVHCHLVIMOPJJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reagents and Conditions
Detailed Synthesis Protocol
Stage 1: Benzothienopyrimidine Core Synthesis
Starting Material : 2-Amino-4,5-dihydrocyclopenta[b]thiophene-3-carboxylic acid.
Key Steps :
-
Cyclization : React with a ketone (e.g., 4-methoxyacetophenone) under acidic conditions (H₂SO₄) to form the pyrimidine ring.
-
Oxidation : Introduce the 4-oxo group via controlled oxidation (e.g., H₂O₂/Fe³⁺).
-
Pyrolysis : Heat at 200–265°C to eliminate water and stabilize the ring.
Example Reaction :
Critical Factors :
Stage 2: Sulfanyl-Acetyl Side Chain Introduction
Reagents : Sodium ethyl sulfinate, Cu(I) catalyst, DMF.
Mechanism :
-
Thiocyanation : Convert a halogenated intermediate to a sulfanyl group via nucleophilic substitution.
-
Acetylation : React the sulfanyl intermediate with acetyl chloride to form the acetyl bridge.
Example Reaction :
Optimization Tips :
Stage 3: Coupling with Methyl 4-Aminobenzoate
Reagents : Methyl 4-aminobenzoate, thionyl chloride, methanol.
Steps :
-
Activate Amino Group : Treat methyl 4-aminobenzoate with thionyl chloride to form the acyl chloride.
-
Condensation : React the acyl chloride with the sulfanyl-acetyl intermediate in methanol under reflux.
Example Reaction :
Yield Considerations :
-
Excess Thionyl Chloride : Ensures complete activation of the carboxylic acid.
-
Reaction Time : Reflux for 1–2 hours maximizes coupling efficiency.
Alternative Routes and Challenges
Alternative Methods
Common Challenges
Analytical Characterization
Key Techniques :
-
NMR : Confirm aromatic proton shifts (e.g., 4-methoxyphenyl at δ 3.8 ppm).
-
IR : Identify -C=O (1700 cm⁻¹) and -NH (3300 cm⁻¹) stretches.
-
Mass Spectrometry : Verify molecular ion peak at m/z 457.6 (C₂₂H₂₃N₃O₄S₂).
Table 2: Spectral Data
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate exhibit significant anticancer properties. The structural features of the compound allow it to interact with biological targets associated with cancer cell proliferation. For instance, derivatives of benzothieno[2,3-d]pyrimidine have shown selective cytotoxicity against tumorigenic cell lines due to their ability to inhibit specific enzymes involved in cell cycle regulation .
1.2 Antimicrobial Properties
The compound's sulfanyl and methoxyphenyl groups contribute to its potential antimicrobial activity. Similar compounds have been studied for their effectiveness against various bacterial strains and fungi. The presence of the benzothieno structure enhances the lipophilicity of the molecule, which may facilitate membrane penetration and increase antibacterial efficacy .
Pharmacological Applications
2.1 Enzyme Inhibition
Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate has been investigated for its ability to inhibit key enzymes that play roles in metabolic pathways. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells and pathogens.
2.2 Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Studies suggest that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate a candidate for further development as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate. Modifications to the methoxy and sulfanyl groups can significantly influence biological activity and selectivity towards target enzymes or receptors.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Sulfanyl Linker | Increases interaction with biological targets |
| Benzothieno Core | Provides structural stability and promotes enzyme inhibition |
Case Studies
Case Study 1: Anticancer Screening
A study evaluated a series of benzothieno derivatives for anticancer activity against various cancer cell lines. Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate showed promising results with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of compounds containing similar moieties. The results demonstrated significant inhibition of Gram-positive bacteria with minimal cytotoxicity towards human cell lines.
Mechanism of Action
The mechanism of action for Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its core scaffold or functional groups, focusing on structural variations, physicochemical properties, and reported biological activities.
Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
- Structural Differences : Replaces the methoxyphenyl group with a 4-methylphenyl substituent and uses an ethyl ester instead of a methyl ester.
- Key Properties: Molecular Weight: 481.6 g/mol XLogP3: 4.2 Hydrogen Bond Donors/Acceptors: 1/7 Rotatable Bonds: 8
- Implications : The methylphenyl group reduces polarity compared to methoxyphenyl, increasing lipophilicity (higher XLogP3). The ethyl ester may enhance metabolic stability but reduce solubility.
Ethyl 4-[[2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate (CAS 686770-24-1)
- Structural Differences : Lacks substituents on the phenyl ring (simple phenyl group at position 3) and uses an ethyl ester.
- Key Properties :
- Lower XLogP3 compared to the methylphenyl analog suggests reduced lipophilicity.
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Structural Differences : Substitutes methoxyphenyl with ethoxyphenyl and replaces the methyl benzoate with a 4-methylphenyl acetamide group.
- Key Properties :
- CAS RN: 380453-38-3
- Molecular Formula: C₃₀H₃₀N₄O₃S₂
- The acetamide terminus may enhance hydrogen bonding but reduce esterase-mediated hydrolysis .
Q2/24 (Methyl 4-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl]benzoate)
- Structural Differences: Features a cyclopentapyrimidinone core instead of a hexahydrobenzothienopyrimidinone.
- Key Properties :
- The sulfanylmethyl benzoate group is conserved, highlighting its importance in enzyme inhibition.
Tabulated Comparison of Key Parameters
| Compound Name | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Notable Substituents | Biological Activity (if reported) |
|---|---|---|---|---|---|
| Target Compound (Methyl 4-[...]benzoate) | ~500 (estimated) | ~4.5 | ~139 | 4-Methoxyphenyl, methyl ester | Not explicitly reported |
| Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate | 481.6 | 4.2 | 139 | 4-Methylphenyl, ethyl ester | No data |
| CAS 686770-24-1 | 467.6 | 3.8 | 139 | Phenyl, ethyl ester | No data |
| Q2/24 | ~350 (estimated) | 3.1 | 95 | Cyclopentapyrimidinone, methyl benzoate | MMP-9 Ki = 12 nM; selective inhibitor |
Research Findings and Implications
Scaffold Importance: The hexahydrobenzothienopyrimidinone core, as seen in the target compound and its analogs, is associated with enzyme inhibitory activity. Modifications to the core (e.g., cyclopentapyrimidinone in Q2/24) can enhance potency and selectivity .
Substituent Effects :
- Methoxy vs. Ethoxy : Methoxy groups generally improve solubility but may reduce membrane permeability compared to ethoxy .
- Ester Choice : Methyl esters are more prone to hydrolysis than ethyl esters, impacting metabolic stability .
Sulfanyl Acetyl Linker: This moiety is critical for binding to enzymes like MMPs, as demonstrated by Q2/24’s sub-nanomolar Ki values .
Biological Activity
Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O5S |
| Molecular Weight | 475.527 g/mol |
| CAS Number | 498546-63-7 |
| Density | Not specified |
| Boiling Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate exhibit significant antimicrobial properties. For example, a related thienopyrimidine compound was shown to be effective against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
The mechanism of action for compounds in this class often involves the inhibition of critical enzymes or pathways in microbial cells. For instance, studies have shown that thienopyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in bacteria and fungi . This inhibition leads to cell death or growth suppression.
Case Studies
-
Antifungal Activity :
- A study evaluated various thienopyrimidine derivatives for antifungal efficacy. The compounds demonstrated potent activity against C. albicans, with a notable MIC of 4 μg/mL . This suggests that Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate may have similar or enhanced antifungal properties.
-
Bacterial Resuscitation :
- In a separate study focusing on bacterial persister cells (dormant cells resistant to antibiotics), a related compound was found to stimulate resuscitation by activating ribosomal function via RluD enzyme interaction . This mechanism could imply potential applications for Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate in overcoming antibiotic resistance.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is limited, related compounds have shown favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. For instance:
| Parameter | Value |
|---|---|
| LogP | Approximately 1.83 |
| Solubility | Not specified |
These parameters suggest good bioavailability and potential for therapeutic use.
Q & A
Q. What are the key synthetic pathways for Methyl 4-[({[3-(4-methoxyphenyl)...]benzoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of benzothieno-pyrimidine precursors under acidic/basic conditions to form the hexahydro core .
- Step 2 : Thiol-acetylation via nucleophilic substitution using mercaptoacetic acid derivatives, optimized at 60–80°C for 6–12 hours .
- Step 3 : Esterification with methyl 4-aminobenzoate under coupling agents (e.g., EDC/HOBt) .
Critical Factors : - Temperature control during cyclization (exothermic reactions may lead to byproducts) .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation?
- NMR Spectroscopy : 1H and 13C NMR confirm the benzothieno-pyrimidine scaffold (δ 7.2–8.1 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 519.6 [M+H]+) .
Q. How do functional groups (e.g., sulfanyl, methoxyphenyl) influence reactivity?
- Sulfanyl Group : Prone to oxidation (forming sulfoxides/sulfones under H2O2) and nucleophilic substitution (e.g., alkylation) .
- Methoxyphenyl : Electron-donating effects stabilize the pyrimidine ring, enhancing π-π stacking in target binding .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scaled synthesis?
- Quantum Mechanics (QM) : Calculate transition states for cyclization steps to identify optimal catalysts (e.g., p-TsOH vs. HCl) .
- AI-Driven Platforms : Train neural networks on existing reaction data (e.g., temperature, solvent polarity) to predict high-yield conditions .
Example Workflow :
Input historical synthesis data (e.g., 80°C, DMF, 12h → 72% yield).
Use COMSOL Multiphysics to simulate heat/mass transfer in flow reactors .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Compare IC50 values under standardized conditions (e.g., ATP-binding assays vs. cell viability tests) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may confound activity .
Case Study :
A 2024 study found discrepancies in kinase inhibition (IC50 = 1.2 µM vs. 3.8 µM) due to residual DMSO in assay buffers .
Q. How do crystallographic studies inform SAR (Structure-Activity Relationship) for this compound?
Q. What methodologies validate stability under physiological conditions?
- Forced Degradation Studies :
- Plasma Stability Assays : Incubate with human plasma (37°C, 1h) → quantify parent compound via LC-MS/MS .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
